![molecular formula C18H11Cl2FN2O2 B11154695 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B11154695.png)
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dichlorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and substitution to introduce the fluorophenyl group and form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression through modulation of signaling pathways like NF-kB and p53 .
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
K562 | Inhibition of proliferation | Apoptosis induction | |
MCF-7 | Cell death | Cell cycle arrest |
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases such as rheumatoid arthritis. This effect is likely mediated through the suppression of NF-kB signaling pathways .
Synthesis and Functionalization
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyridazinone core : This usually involves cyclization reactions that yield the pyridazinone structure.
- Substitution reactions : The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic attacks on activated aromatic systems.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-butyl-oxirane
- 2-(2,4-dichlorophenyl)-2-methyl-oxirane
Uniqueness
Compared to similar compounds, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
Biological Activity
The compound 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone , a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a pyridazinone core structure with distinct substituents that contribute to its biological activity. The presence of the 2,4-dichlorophenyl and 4-fluorophenyl groups is believed to enhance its interaction with biological targets.
1. Cytotoxic Effects
Research has demonstrated that certain pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this pyridazinone can induce cell death in L929 fibroblast cells at specific concentrations. The IC50 values for related compounds range from 27.05 µM to 120.6 µM, indicating varying degrees of potency against cancer cells .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
T3 | L929 | 27.05 | Cytotoxic |
T6 | L929 | 120.6 | Non-cytotoxic |
2. Anti-inflammatory Activity
Pyridazinones have been evaluated for their anti-inflammatory properties, often compared with established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Some studies indicate that specific derivatives can inhibit carrageenan-induced paw edema in rat models, showcasing more than 50% inhibition at doses of 10 mg/kg .
Compound | Inhibition (%) | Dose (mg/kg) | Comparison Drug |
---|---|---|---|
Compound 8 | >50% | 10 | Diclofenac |
Compound 9 | Comparable | 10 | Diclofenac |
3. Antimicrobial Activity
The antimicrobial efficacy of pyridazinones has also been investigated, with some derivatives showing potent activity against Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Escherichia coli and Staphylococcus aureus, revealing promising results .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may bind effectively to enzymes involved in inflammatory pathways or cellular proliferation, although detailed mechanisms remain to be fully elucidated .
Case Studies
A notable case study involved the synthesis and evaluation of various pyridazinone derivatives, including the one . The study reported on the structure-activity relationship (SAR) which highlighted how modifications to the phenyl groups influenced both cytotoxicity and anti-inflammatory effects .
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-12-3-6-14(15(20)9-12)17(24)10-23-18(25)8-7-16(22-23)11-1-4-13(21)5-2-11/h1-9H,10H2 |
InChI Key |
KODJIOATVZTTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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